REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Si:13]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=1)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14].[F:28][C:29]1[CH:40]=[CH:39][C:32]([C:33](N(OC)C)=[O:34])=[CH:31][CH:30]=1.[Cl-].[NH4+]>C1COCC1.O>[F:28][C:29]1[CH:40]=[CH:39][C:32]([C:33]([CH:21]([C:22]2[CH:23]=[CH:24][N:25]=[CH:26][CH:27]=2)[O:20][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])=[O:34])=[CH:31][CH:30]=1 |f:4.5|
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
solution
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Name
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hexanes
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
98.2 g
|
Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OCC1=CC=NC=C1
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Name
|
|
Quantity
|
84.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)N(C)OC)C=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
|
Details
|
Stirred at -15° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 2 L 3-necked round bottom flask fitted with a thermometer, dry nitrogen gas inlet, addition funnel and mechanical stirrer
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Type
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TEMPERATURE
|
Details
|
cooled to -20° C
|
Type
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STIRRING
|
Details
|
Let stir for 45 min at -20° C
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The dark solution was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed slowly to room temperature for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min at room temperature
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (3 times)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed successively with water and saturated salt solution
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotoevaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 15-50% ethyl acetate in hexanes (17 L in total)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotoevaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C(O[Si](C)(C)C(C)(C)C)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |